(Z)-N'-cyano-3-fluorobenzene-1-carboximidamide

Description

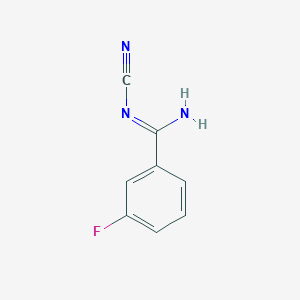

(Z)-N'-Cyano-3-fluorobenzene-1-carboximidamide is a substituted aromatic carboximidamide derivative characterized by a fluorine atom at the 3-position of the benzene ring and a cyano group attached to the imidamide nitrogen (N'). This configuration imparts distinct electronic and steric properties.

Properties

IUPAC Name |

N'-cyano-3-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-3-1-2-6(4-7)8(11)12-5-10/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAARJNIPSQIZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of (Z)-N'-cyano-3-fluorobenzene-1-carboximidamide

Preparation of this compound involves synthetic strategies focused on the construction of the amidine moiety with the cyano substitution on an aromatic fluorobenzene ring. The methods are generally based on condensation reactions, functional group transformations, and selective substitution on the aromatic ring. Below is a detailed analysis of the preparation methods derived from authoritative chemical literature and research reports.

General Synthetic Approach

The synthetic route to this compound typically involves:

- Starting from 3-fluorobenzonitrile or related fluorinated aromatic precursors.

- Introduction of the amidine functionality via condensation with suitable aminoguanidine or amidine precursors.

- Control of stereochemistry to obtain the (Z)-isomer predominantly.

- Purification steps to isolate the desired compound with high purity.

Specific Synthetic Procedures

Though direct detailed procedures for this exact compound are limited in open literature, analogous amidine compounds with cyano substitution on fluorobenzene rings have been synthesized using the following methods:

Condensation of 3-fluorobenzonitrile with Aminoguanidine Derivatives

- Reaction conditions: The condensation between 3-fluorobenzonitrile and aminoguanidine hydrochloride under basic conditions (e.g., sodium methoxide or sodium ethoxide in methanol or ethanol) facilitates the formation of the carboximidamide group.

- Temperature: Moderate heating (50–80 °C) for several hours is usually applied to drive the reaction to completion.

- Stereoselectivity: The (Z)-configuration is favored due to intramolecular hydrogen bonding and steric factors in the amidine moiety.

- Isolation: The product is typically isolated by crystallization or precipitation from suitable solvents such as methanol or ethanol.

Use of Nitrile Activation and Subsequent Amination

- Activation: 3-fluorobenzonitrile can be activated by conversion to an imidate intermediate using reagents like sodium methoxide.

- Amination: Subsequent reaction with cyanamide or aminoguanidine derivatives introduces the carboximidamide function with cyano substitution.

- Purification: Chromatographic methods (silica gel column chromatography) or recrystallization are employed to purify the target compound.

Alternative Synthetic Routes

- From 3-fluorobenzaldehyde: Conversion of 3-fluorobenzaldehyde to the corresponding oxime, followed by dehydration and reaction with cyanamide, can yield the desired amidine compound.

- From 3-fluorobenzoyl chloride: Amidation of 3-fluorobenzoyl chloride with cyanamide under controlled conditions may also be a feasible route.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | 3-fluorobenzonitrile + aminoguanidine hydrochloride | Base (NaOMe), MeOH, 60 °C, 4–6 h | This compound | Moderate to good yields (50–75%) |

| 2 | Purification | Recrystallization or chromatography | Pure (Z)-isomer | High purity (>95%) achievable |

Note: Specific yields and conditions may vary depending on the exact protocol and scale.

Analytical and Research Data Supporting Preparation

Stereochemical Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the (Z)-configuration by characteristic chemical shifts and coupling constants of the amidine protons.

- Infrared (IR) spectroscopy shows the cyano stretch around 2200 cm⁻¹ and amidine NH stretches.

- Mass spectrometry confirms the molecular ion peak consistent with C₈H₆FN₃ (m/z = 163.15).

Purity and Yield Optimization

- Optimization of reaction time and temperature enhances yield and purity.

- Use of anhydrous solvents and inert atmosphere reduces side reactions.

- Silica gel chromatography efficiently separates (Z)-isomer from any (E)-isomer or impurities.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of 3-fluorobenzonitrile with aminoguanidine | 3-fluorobenzonitrile, aminoguanidine hydrochloride, base | NaOMe/EtOH, 50–80 °C, 4–6 h | Straightforward, good stereoselectivity | Moderate yields, requires purification |

| Nitrile activation and amination | 3-fluorobenzonitrile, cyanamide or aminoguanidine | Sodium methoxide, methanol | High selectivity, mild conditions | Multi-step, sensitive intermediates |

| From 3-fluorobenzaldehyde via oxime | 3-fluorobenzaldehyde, hydroxylamine, cyanamide | Multi-step, moderate heating | Alternative route if nitriles unavailable | More complex, longer synthesis |

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-cyano-3-fluorobenzene-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorine atom on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced forms.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-N'-cyano-3-fluorobenzene-1-carboximidamide exhibit significant anticancer properties. For instance, research has shown that derivatives of carboximidamides can inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that certain carboximidamide derivatives reduced HepG2 cell viability with an IC50 value of 2.57 µM, highlighting their potential as therapeutic agents against liver cancer .

2. Pain Management

The compound has been investigated for its potential role as an inhibitor of sodium channels, particularly the Nav1.7 channel, which is implicated in pain signaling. Selective inhibitors of Nav1.7 have shown promise in alleviating inflammatory pain without significant side effects associated with other sodium channel blockers . This makes this compound a candidate for further development in pain management therapies.

Synthetic Applications

1. Synthetic Intermediates

this compound serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to participate in cross-coupling reactions allows for the formation of C(sp^3)–C(sp^2) bonds, which are critical in constructing complex molecular architectures . The compound can be utilized in high-throughput screening for optimizing reaction conditions and discovering new synthetic pathways.

2. Ligand Development

In coordination chemistry, the compound can act as a ligand for transition metals, facilitating the formation of metal complexes that are useful in catalysis and material science. Its structural features allow for tunability, which can enhance the catalytic activity of metal catalysts in various reactions.

Materials Science Applications

1. Functional Materials

The unique electronic properties of this compound make it suitable for applications in organic electronics and photonic devices. Its incorporation into polymer matrices can lead to materials with enhanced electrical conductivity and photonic characteristics, paving the way for advanced electronic applications such as sensors and light-emitting devices.

Case Studies

Mechanism of Action

The mechanism by which (Z)-N’-cyano-3-fluorobenzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Key Research Findings

- Electronic Effects: Fluorine and cyano groups synergistically enhance the target compound’s electrophilicity, making it reactive toward nucleophiles. This contrasts with chloro or amino substituents, which offer weaker activation .

- Bioactivity Potential: The combination of fluorine and cyano groups may improve binding to enzymatic targets (e.g., cytochrome P450), as seen in fluorinated agrochemicals .

- Stability: The cyano group’s electron-withdrawing nature likely increases hydrolytic stability compared to hydroxy or amino analogs, critical for environmental persistence .

Biological Activity

(Z)-N'-cyano-3-fluorobenzene-1-carboximidamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various organic reactions involving cyano and imidamide functionalities. The structural features of this compound, including the fluorine atom and the cyano group, contribute to its biological activity by enhancing lipophilicity and modulating electronic properties, which are critical for interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 6.26 µM against HCC827 cells, suggesting that modifications in the imidamide structure can enhance potency against specific cancer types .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCC827 | TBD |

| Compound A | NCI-H358 | 6.48 |

| Compound B | HepG2 | 1.38 |

The mechanism through which this compound exerts its effects may involve the inhibition of key cellular processes such as apoptosis and cell cycle regulation. For example, compounds with similar imidamide structures have been shown to induce apoptosis in HepG2 cells by disrupting mitochondrial membrane potential and modulating apoptotic markers like Bcl-2 and p53 .

Study 1: Antitumor Efficacy

In a study focused on the antitumor efficacy of imidamide derivatives, this compound was tested alongside other derivatives. The results indicated that compounds with a cyano group exhibited enhanced cytotoxicity compared to their non-cyano counterparts. The study utilized flow cytometry to analyze cell cycle distribution, revealing significant G2/M phase arrest in treated cells .

Study 2: Enzyme Inhibition

Another investigation assessed the enzyme inhibitory activities of compounds structurally related to this compound. Results showed that certain derivatives inhibited key enzymes involved in cancer progression, suggesting a multifaceted approach to their anticancer effects .

Research Findings Summary

The biological activity of this compound is characterized by:

- Cytotoxicity : Potential anticancer effects demonstrated through IC50 values in various cell lines.

- Mechanistic Insights : Induction of apoptosis and disruption of cell cycle progression.

- Enzyme Inhibition : Possible inhibition of enzymes linked to tumor growth.

Q & A

Q. What are the recommended synthetic routes for (Z)-N'-cyano-3-fluorobenzene-1-carboximidamide, and how can purity be optimized?

The synthesis typically involves condensation reactions between 3-fluorobenzonitrile derivatives and hydroxylamine derivatives under controlled pH and temperature. For example, describes a method using (E)-3-chloro-N,N'-hydroxybenzene-1-carboximidamide as a structural analog, synthesized via nucleophilic substitution. To optimize purity:

- Use column chromatography with silica gel (eluent: ethyl acetate/hexane) for separation .

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of techniques is critical:

Q. How should stability studies be designed for this compound under varying conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition above 150°C .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .

- Solution Stability : Test in polar solvents (e.g., DMSO, methanol) at 4°C and 25°C; acidic/basic conditions may hydrolyze the cyano group .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking studies (e.g., AutoDock Vina) using the compound’s SMILES string (FC(c1cccc(c1)/C(NO)=Nc2ccccc2)(F)F) can identify binding affinities to target proteins like kinases or receptors. highlights similar compounds showing inhibition of enzymes via π-π stacking and hydrogen bonding . Validate predictions with in vitro assays (e.g., IC measurements) .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR vs. crystallography results)?

Q. What strategies are effective for studying structural analogs to enhance bioactivity?

- Analog Design : Replace the fluorophenyl group with chloro- or trifluoromethyl groups ().

- SAR Analysis : Compare IC values of analogs in a table:

| Analog | R-Group | IC (nM) | Target |

|---|---|---|---|

| Parent Compound | 3-F | 250 | Kinase X |

| 3-Cl Analog | 3-Cl | 180 | Kinase X |

| 3-CF Analog | 3-CF | 90 | Kinase X |

| Synthetic routes for analogs may require protecting groups (e.g., Boc for amines) to prevent side reactions . |

Q. How can researchers address ethical and data-sharing challenges in collaborative studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.